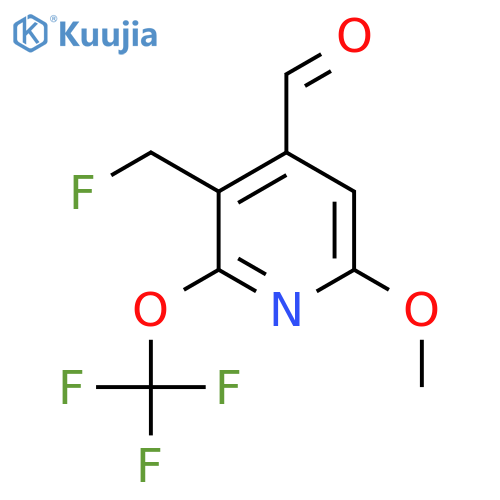Cas no 1806755-80-5 (3-(Fluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)

1806755-80-5 structure
商品名:3-(Fluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
CAS番号:1806755-80-5
MF:C9H7F4NO3
メガワット:253.150396585464
CID:4841450
3-(Fluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Fluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
-
- インチ: 1S/C9H7F4NO3/c1-16-7-2-5(4-15)6(3-10)8(14-7)17-9(11,12)13/h2,4H,3H2,1H3
- InChIKey: QSJGVMAWBPTGLS-UHFFFAOYSA-N
- ほほえんだ: FCC1C(=NC(=CC=1C=O)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 48.4
3-(Fluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084340-1g |
3-(Fluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde |
1806755-80-5 | 97% | 1g |
$1,564.50 | 2022-03-31 |
3-(Fluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
1806755-80-5 (3-(Fluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde) 関連製品
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
